

# Disilylsilane Properties: Experimental vs. Theoretical

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Disilylsilane

CAS No.: 7783-26-8

Cat. No.: S1893276

Get Quote

The table below summarizes the key experimental and theoretical properties of **disilylsilane** ( $[\text{SiH}_3]_2\text{SiH}_2$ ) for direct comparison [1].

Property	Experimental Data (and related compounds)	Theoretical Predictions (Computational Studies)
Molecular Formula	$\text{H}_8\text{Si}_3$ [1]	$\text{H}_8\text{Si}_3$ [1]
Molecular Weight	92.32 g/mol [1]	92.32 g/mol [1]
Structure & Bond Lengths	Based on disilane/ polysilane X-ray data: Si-Si bond: <b>2.34-2.36 Å</b> ; Si-H bond: <b>1.48-1.50 Å</b> [1].	Si-Si bond: <b>~2.35 Å</b> ; Si-H bond: <b>~1.48 Å</b> (DFT, e.g., B3LYP) [1].
Bond Angles	Tetrahedral geometry around Si atoms ( $\sim 109.5^\circ$ ) [1].	Linear Si-Si-Si backbone with tetrahedral coordination [1].
$^1\text{H}$ NMR Chemical Shifts	Terminal $\text{SiH}_3$ : <b>3.5-4.5 ppm</b> ; Central $\text{SiH}_2$ : <b>3.8-4.2 ppm</b> [1].	Information not available in search results.

Property	Experimental Data (and related compounds)	Theoretical Predictions (Computational Studies)
<b><sup>29</sup>Si NMR Chemical Shifts</b>	Terminal Si: <b>-40 to -60 ppm</b> ; Central Si: <b>-45 to -55 ppm</b> [1].	Information not available in search results.
<b>IR Vibrations (cm<sup>-1</sup>)</b>	Si-H stretch: <b>2150-2200</b> ; Si-H deformation: <b>940-960</b> ; Si-Si stretch: <b>420-450</b> [1].	Information not available in search results.
<b>Barrier to Internal Rotation</b>	~1.26 kcal/mol (from disilane studies) [1].	~1.26 kcal/mol [1].
<b>Electronic Structure</b>	Information not available in search results.	HOMO: Si-Si $\sigma$ -bonding; LUMO: Si-H $\sigma^*$ antibonding [1].

## Experimental Characterization Methods

Here are the detailed methodologies for key experiments used to characterize **disilylsilane**'s properties [1].

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Purpose:** To determine the local chemical environment and identify different types of hydrogen and silicon atoms.
- **<sup>1</sup>H NMR Procedure:** The sample is analyzed in a suitable NMR spectrometer. The chemical shifts for hydrogens in terminal SiH<sub>3</sub> groups and the central SiH<sub>2</sub> group are recorded relative to a standard. The equivalence of atoms leads to characteristic singlet peaks [1].
- **<sup>29</sup>Si NMR Procedure:** This technique is used to distinguish between the chemically distinct silicon atoms. The terminal and central silicon atoms yield separate resonances, providing insight into the molecular symmetry and bonding [1].

### Infrared (IR) and Raman Spectroscopy

- **Purpose:** To identify functional groups and characterize vibrational modes of chemical bonds, providing a fingerprint for the molecule.

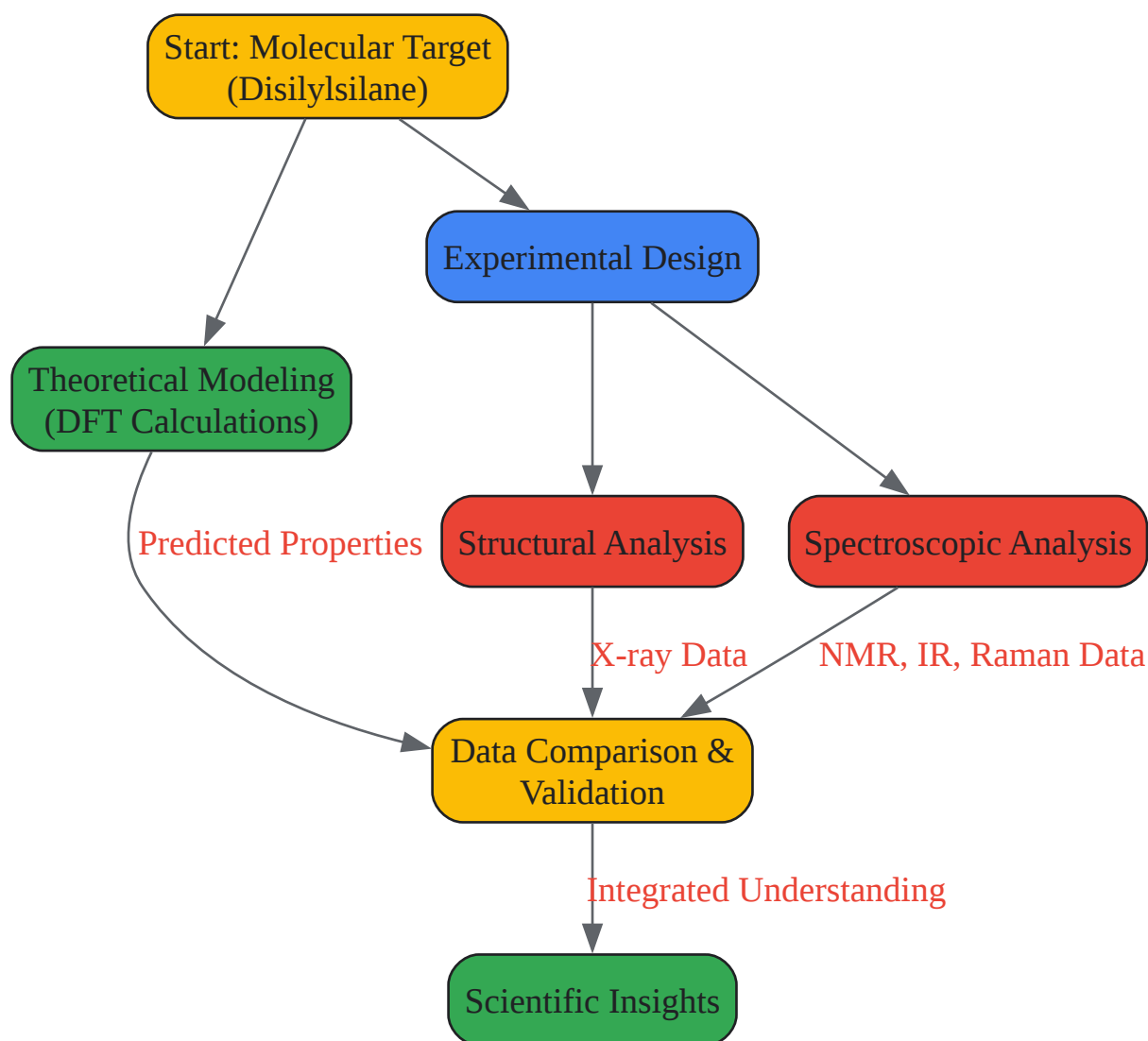
- **IR Spectroscopy Procedure:** The compound is analyzed as a gas or in an inert matrix. The spectrum is recorded in the range of approximately 400-4000  $\text{cm}^{-1}$ . Key absorption bands for Si-H and Si-Si bonds are identified and assigned to specific stretching and deformation modes [1].
- **Raman Spectroscopy Procedure:** This complements IR spectroscopy and is particularly sensitive to symmetric vibrations. The silicon-silicon bond stretching, which is weak in IR, appears as a medium-intensity band in Raman spectroscopy, confirming the presence of the Si-Si backbone [1].

## X-ray Crystallography

- **Purpose:** To determine the precise three-dimensional molecular structure and obtain accurate bond lengths and angles.
- **Procedure:** While extensive data for **disilylsilane** itself is limited, its structure is inferred from related compounds like disilane. A pure crystal of the compound is cooled (e.g., to 20 K for disilane) and exposed to X-rays. The diffraction pattern is used to solve the crystal structure, revealing bond lengths and angles [1].

## Research Workflow for Property Analysis

The diagram below outlines the logical workflow for characterizing a compound like **disilylsilane** using both theoretical and experimental approaches.



[Click to download full resolution via product page](#)

## Interpretation Guide for Researchers

When comparing experimental and theoretical data:

- **Strong Correlations:** The close match between **theoretical bond lengths/angles** and **experimental data from related compounds** validates the accuracy of computational models like DFT for predicting silicon hydride structures [1].
- **Complementary Data:** **NMR and IR spectroscopy** provide experimental fingerprints that can be used to verify the presence and type of bonds (Si-H, Si-Si) that theoretical calculations predict [1].
- **Handling Discrepancies:** Differences between theory and experiment, especially in properties like precise vibrational frequencies, can inform refinements in computational parameters and lead to a

deeper understanding of molecular dynamics.

## Suggestions for Further Research

To find more specific experimental protocols or deeper data, you may consider:

- **Searching Specialized Databases:** Look up the CAS Number 7783-26-8 in chemical databases like SciFinder or Reaxys, which often contain detailed procedural information from original journal articles.
- **Reviewing Foundational Literature:** Search for older primary research papers on "polysilanes" or "silicon hydrides," as the synthesis and characterization of these compounds were more actively published in past decades.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).*

## References

1. Buy Disilylsilane | 7783-26-8 [smolecule.com]

To cite this document: Smolecule. [Disilylsilane Properties: Experimental vs. Theoretical]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1893276#disilylsilane-experimental-vs-theoretical-properties>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)